molecular formula C18H14ClFN6S B2475202 4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 1216615-04-1

4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Katalognummer B2475202
CAS-Nummer: 1216615-04-1
Molekulargewicht: 400.86
InChI-Schlüssel: PQJZAWFVPIFCNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of benzamide with a piperidine and oxadiazole group. Benzamides are a class of compounds containing a benzene ring and an amide group. Piperidine is a heterocyclic organic compound, while oxadiazole is a heterocyclic aromatic organic compound .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cyclization reactions . For instance, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by spectral data, as is common for similar compounds . Unfortunately, without specific data for this compound, a detailed analysis cannot be provided.

Wissenschaftliche Forschungsanwendungen

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

Research has identified benzamide derivatives, including compounds with structures related to the query compound, as potent serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their ability to enhance gastrointestinal motility. For instance, a study highlighted the synthesis of benzamide derivatives bearing piperidinylmethyl groups, which showed promising pharmacological profiles for improving gastrointestinal motility. However, modifications to improve oral bioavailability were explored, considering the initial compounds' poor intestinal absorption rates (Sonda et al., 2003).

Anticancer Activity

Another avenue of research has involved the synthesis and evaluation of benzamide derivatives for anticancer activity. A study synthesized compounds starting from specific acids and evaluated them against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The results indicated that several of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher potency than the reference drug etoposide (Ravinaik et al., 2021).

Antibacterial and Antimycobacterial Screening

Research has also extended into the antimicrobial potential of benzamide derivatives. Compounds synthesized for this purpose have been tested against both Gram-negative and Gram-positive bacteria, displaying moderate to significant activity. This suggests their potential as novel antimicrobial agents (Khalid et al., 2016). Moreover, specific derivatives have been evaluated for antitubercular activity against Mycobacterium tuberculosis, with some compounds showing promising results in inhibiting bacterial growth (Nayak et al., 2016).

RET Kinase Inhibition for Cancer Therapy

Another significant area of research is the development of RET kinase inhibitors for cancer therapy. Novel 4-chloro-benzamide derivatives, including those containing oxadiazole groups, have been synthesized and evaluated for their ability to inhibit RET kinase activity. These studies indicate the potential of such compounds in treating cancers driven by RET mutations, highlighting the role of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as promising lead compounds for further investigation (Han et al., 2016).

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN6S/c1-10-3-8-14(9-15(10)20)26-11(2)16(23-25-26)17-22-18(27-24-17)21-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJZAWFVPIFCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=C(C=C4)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.